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Compound of Interest

Compound Name:
2,4-Dichloro-5-thiazolecarboxylic

acid

Cat. No.: B1313551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichloro-5-thiazolecarboxylic acid, a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds.[1] While experimental spectra for this specific

compound are not readily available in the public domain, this document compiles predicted

data and expected spectral characteristics based on its chemical structure and analysis of

similar compounds. The information is presented to aid researchers in the identification and

characterization of this molecule.

Chemical Structure and Properties
IUPAC Name: 2,4-dichloro-1,3-thiazole-5-carboxylic acid

CAS Number: 62019-56-1

Molecular Formula: C₄HCl₂NO₂S[2][3]

Molecular Weight: 198.03 g/mol [3]

Monoisotopic Mass: 196.9105 Da[2]

Spectroscopic Data Summary
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The following tables summarize the expected and predicted spectroscopic data for 2,4-
Dichloro-5-thiazolecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The structure of 2,4-Dichloro-5-thiazolecarboxylic acid lacks any hydrogen atoms

attached to carbon. Therefore, the only expected proton signal would be from the carboxylic

acid group. This signal is typically broad and its chemical shift is highly dependent on the

solvent and concentration.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm Description

~10-13 (s, 1H, -COOH)

¹³C NMR: The molecule has four distinct carbon atoms, which should result in four signals in

the ¹³C NMR spectrum. The chemical shifts can be estimated based on the electronic

environment of each carbon.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~160-170 C=O (Carboxylic acid)

~150-160 C2-Cl

~140-150 C4-Cl

~120-130 C5-COOH

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid

and the chlorinated thiazole ring.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

2500-3300 (broad) O-H stretch (Carboxylic acid dimer)

1680-1710 C=O stretch (Carboxylic acid)

1400-1440 C-O-H bend

1210-1320 C-O stretch

~1550 C=N stretch (Thiazole ring)

700-800 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry data can be predicted based on the molecular formula. The molecular ion

peak ([M]⁺) is expected at m/z corresponding to the isotopic masses of the constituent atoms.

Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺,

and [M+4]⁺ in an approximate ratio of 9:6:1 is anticipated.

Predicted Mass Spectrometry Data

m/z Ion

~197/199/201 [M]⁺ (Molecular ion)

~180/182/184 [M-OH]⁺

~152/154/156 [M-COOH]⁺

Note: The m/z values are approximated to the nearest integer for the most abundant isotopes

(³⁵Cl).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-5-thiazolecarboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the compound with dry potassium bromide (KBr) and press it into a thin,

transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the

neat solid.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like 2,4-Dichloro-
5-thiazolecarboxylic acid can be visualized as follows:

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

2,4-Dichloro-5-
thiazolecarboxylic acid

NMR Spectroscopy
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Confirm Structure

Click to download full resolution via product page
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Caption: General workflow for the spectroscopic analysis of 2,4-Dichloro-5-thiazolecarboxylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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